molecular formula C20H14F2N2O2 B6040091 N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B6040091
M. Wt: 352.3 g/mol
InChI Key: JZXRJUGJUSTSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE: is a chemical compound with the molecular formula C20H14F2N2O2 and a molecular weight of 352.33 g/mol . This compound is known for its unique structure, which includes two fluorophenyl groups attached to a benzene ring via amide linkages. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

1-N,3-N-bis(3-fluorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXRJUGJUSTSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 3-fluoroaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Chemical Reactions Analysis

N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The amide linkages provide stability and facilitate the compound’s interaction with biological molecules .

Comparison with Similar Compounds

N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can be compared with other similar compounds, such as:

This compound stands out due to its fluorophenyl groups, which enhance its chemical reactivity and binding affinity, making it a valuable compound in various scientific research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.